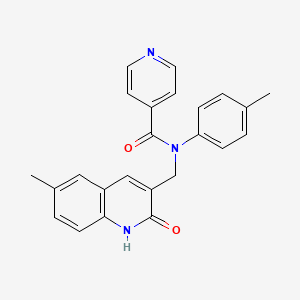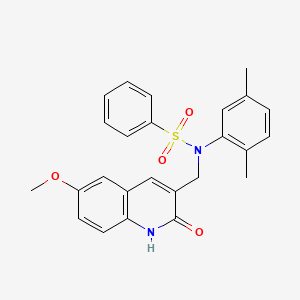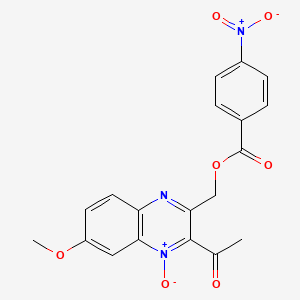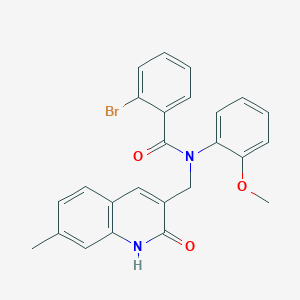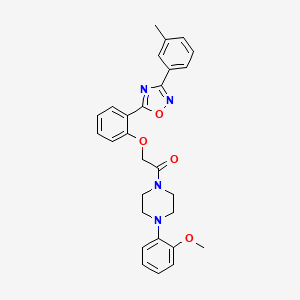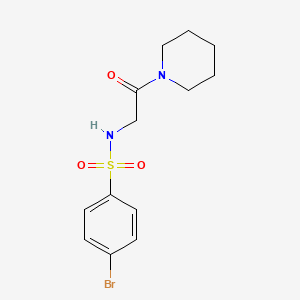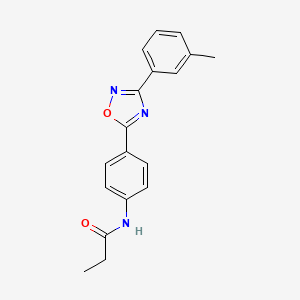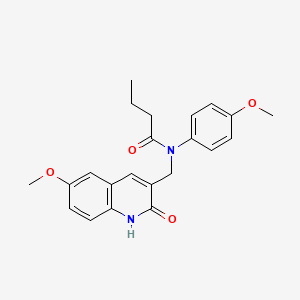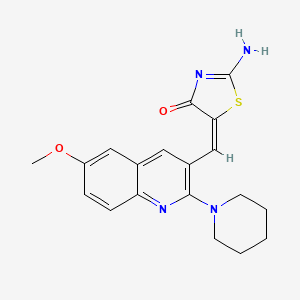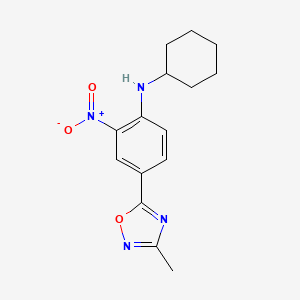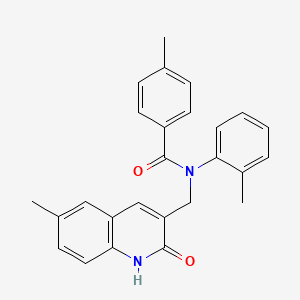
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(o-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(o-tolyl)benzamide, also known as HM-3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(o-tolyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. Additionally, it has been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
作用机制
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(o-tolyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of NF-κB, a protein involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In animal studies, this compound has been shown to improve cognitive function and memory, suggesting potential therapeutic applications for Alzheimer's disease and other neurodegenerative disorders.
实验室实验的优点和局限性
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(o-tolyl)benzamide in lab experiments is its specificity for certain enzymes and proteins, allowing for targeted inhibition. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation is its relatively complex synthesis method, which may limit its availability for use in lab experiments.
未来方向
There are several potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(o-tolyl)benzamide. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify other potential therapeutic applications. Finally, research on the development of more efficient synthesis methods may increase its availability for use in lab experiments and clinical trials.
合成方法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(o-tolyl)benzamide involves a multi-step process that includes the reaction of 2-hydroxy-6-methylquinoline with benzoyl chloride, followed by the reaction of the resulting product with o-toluidine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
属性
IUPAC Name |
4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-8-11-20(12-9-17)26(30)28(24-7-5-4-6-19(24)3)16-22-15-21-14-18(2)10-13-23(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTOGZKBVGGPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702416.png)
